Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium
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Overview
Description
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium: is a complex organophosphorus compound. It is known for its unique structural properties and is widely used in various scientific research fields, including chemistry, biology, and industry. The compound is characterized by the presence of sulfonate and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium typically involves the reaction of 3-sulfonatophenyl and 2-trifluoromethylphenyl groups with a phosphorus source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride and sodium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity. The compound is typically purified using techniques such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The sulfonate and trifluoromethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium involves its interaction with molecular targets such as enzymes and receptors. The sulfonate and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, sodium salt
- Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium dihydrate
Uniqueness: this compound is unique due to its specific combination of sulfonate and trifluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications.
Properties
CAS No. |
1289463-84-8 |
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Molecular Formula |
C19H12F3Na2O6PS2-2 |
Molecular Weight |
534.4 g/mol |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)17-9-1-2-10-18(17)29(13-5-3-7-15(11-13)30(23,24)25)14-6-4-8-16(12-14)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/p-2 |
InChI Key |
WJGFXOSDUPKANV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na].[Na] |
Origin of Product |
United States |
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